N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: is a heterocyclic compound that features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the methoxyphenyl and carboxamide groups adds to its chemical diversity, making it a compound of interest in various fields of research.
Mechanism of Action
Target of Action
N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has been studied for its potential therapeutic activity. The primary targets of this compound are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in cell proliferation and angiogenesis, respectively, and are often upregulated in certain types of cancer, such as triple-negative breast cancer .
Mode of Action
The compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites, thereby inhibiting their activity . This interaction results in the disruption of the signaling pathways mediated by these receptors, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
Given its targets, it is likely that it impacts the egfr and vegf signaling pathways, which are involved in cell proliferation and angiogenesis . Downstream effects may include reduced tumor growth and metastasis.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have been studied using structural bioinformatics methods . The compound showed strong electronic characteristics and met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are likely to include a reduction in cell proliferation and angiogenesis due to the inhibition of EGFR and VEGFR-2 . This could potentially lead to a decrease in tumor growth and metastasis in cancers where these receptors are upregulated.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-methoxyphenylhydrazine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for reducing carboxamides.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products:
Oxidation: 4-hydroxyphenyl derivative.
Reduction: 4-methoxyphenyl-4-methyl-1,2,3-thiadiazole-5-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .
Medicine: The compound has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent. Its mechanism of action involves the inhibition of specific enzymes and pathways that are crucial for the survival of pathogens .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .
Comparison with Similar Compounds
- N-(4-methoxyphenyl)-4-methyl-1,2,3-triazole-5-carboxamide
- N-(4-methoxyphenyl)-4-methyl-1,2,3-oxadiazole-5-carboxamide
- N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-sulfonamide
Uniqueness: N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The sulfur atom in the ring contributes to its reactivity and ability to form stable complexes with metal ions, which is not observed in its triazole and oxadiazole analogs .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-7-10(17-14-13-7)11(15)12-8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIQJQDFTIBQIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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